(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple, ionic, covalent, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Superacidic Activation and Electrophilic Reactions
(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol has been studied for its behavior under superacidic conditions. Koltunov et al. (2002) found that isomeric 1- and 3-isoquinolinols, when activated in a superacidic system, undergo selective ionic hydrogenation with cyclohexane to yield various tetrahydro-isoquinolinones. This study provides insights into the intriguing reactions involving superelectrophilic dicationic intermediates, highlighting the chemical's potential in synthetic organic chemistry (Koltunov, Prakash, Rasul, & Olah, 2002).
Chemical Optimization for Specific Targets
Grunewald et al. (2005, 2006) explored the compound's derivatives, focusing on optimizing chemical structures for inhibiting phenylethanolamine N-methyltransferase (PNMT) and reducing affinity for the alpha(2)-adrenoceptor. These studies underscore the compound's relevance in designing inhibitors with desired biological activities, balancing potency, and selectivity through structural modifications (Grunewald, Lu, Criscione, & Okoro, 2005); (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).
Structural and Catalytic Properties
The compound's optically active diaryl tetrahydroisoquinoline derivatives have been examined by Naicker et al. (2011), revealing their significance in stereocontrol when used as catalysts. These findings demonstrate the compound's utility in catalysis and its role in influencing reaction outcomes through its structural configuration (Naicker, Govender, Kruger, & Maguire, 2011).
Chirality and Conformer Selection
Mahjoub, Le Barbu-Debus, and Zehnacker (2013) explored the chirality effects on conformer selection by studying jet-cooled complexes of the compound with methyl lactate. This research highlights the compound's potential in chiral recognition and the formation of complex molecular structures, providing insights into the subtle influences of chirality on molecular interactions and stability (Mahjoub, Le Barbu-Debus, & Zehnacker, 2013).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves discussing potential areas of future research or applications of the compound. It could include potential uses, improvements in synthesis, or new reactions.
I hope this general approach helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
diphenyl-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-14,21,23-24H,15-16H2/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDBEHVNWCDLDP-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456752 | |
Record name | Diphenyl[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol | |
CAS RN |
140408-82-8 | |
Record name | Diphenyl[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-1,2,3,4-Tetrahydro-α ,α-diphenyl-3-isoquinolinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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